

An In-Depth Technical Guide to Solvent Yellow 12

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Compound of Interest

Compound Name: SOLVENT YELLOW 12

Cat. No.: B1585595

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **Solvent Yellow 12** (C.I. 11860), with a focus on its molecular weight and formula. It includes a summary of its key properties, a detailed experimental protocol for its synthesis, a validated analytical method for its characterization, and a logical diagram illustrating the relationship between its molecular structure and properties.

Core Chemical and Physical Data

Solvent Yellow 12 is a monoazo dye known by various synonyms, including 2-(o-Tolylazo)-p-cresol and Oil Yellow OPS. It presents as a brilliant greenish-yellow to reddish-yellow solid and is utilized in the coloring of mineral oils, greases, and paraffin waxes.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ N ₂ O	[1]
Molecular Weight	226.27 g/mol	[1]
CAS Registry Number	6370-43-0	[1]
Chemical Family	Monoazo series	[2]
Appearance	Brilliant greenish-yellow to reddish-yellow	[1]
Melting Point	97 °C	[2]
Solubility (at 20°C)		
Acetone	30 g/L	[2]
Butyl Acetate	90 g/L	[2]
Methylbenzene	100 g/L	[2]
Dichloromethane	320 g/L	[2]
Ethylalcohol	8 g/L	[2]

Experimental Protocols

Synthesis of Solvent Yellow 12

The synthesis of **Solvent Yellow 12** is achieved through the diazotization of o-toluidine (O-Methylaniline) followed by an azo coupling reaction with p-cresol.[1] The following is a representative laboratory-scale procedure.

Materials:

- o-Toluidine
- Hydrochloric Acid (concentrated)
- Sodium Nitrite (NaNO₂)

- p-Cresol
- Sodium Hydroxide (NaOH)
- Ice
- Water
- Starch-iodide paper

Procedure:

Part 1: Diazotization of o-Toluidine

- In a beaker, prepare a solution of o-toluidine in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the o-toluidine hydrochloride solution. Maintain the temperature between 0-5 °C throughout the addition.
- Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates the completion of the diazotization. The resulting solution contains the o-tolyldiazonium chloride.

Part 2: Azo Coupling with p-Cresol

- In a separate beaker, dissolve p-cresol in an aqueous solution of sodium hydroxide to form sodium p-cresolate. Cool this solution in an ice bath.
- Slowly add the cold o-tolyldiazonium chloride solution to the sodium p-cresolate solution with vigorous stirring. Maintain the temperature below 10 °C.
- A colored precipitate of **Solvent Yellow 12** will form. Continue stirring for a period to ensure the completion of the coupling reaction.
- Isolate the crude **Solvent Yellow 12** by filtration.
- Wash the precipitate with water to remove any unreacted starting materials and salts.

- The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

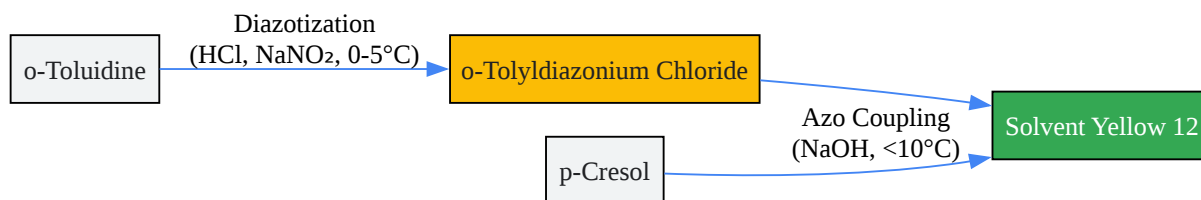
The purity and concentration of **Solvent Yellow 12** can be determined using reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable for this separation.[3]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).[3] A typical starting point could be a gradient elution to optimize separation.
- Flow Rate: A standard flow rate of 1.0 mL/min can be used.
- Detection: UV-Vis detection at the wavelength of maximum absorbance (λ_{max}) of **Solvent Yellow 12**. The visible spectrum of yellow dyes typically falls in the range of 400-420 nm.[4]
- Sample Preparation: Dissolve a known amount of the **Solvent Yellow 12** sample in the initial mobile phase composition. Filter the sample through a 0.45 μm syringe filter before injection.

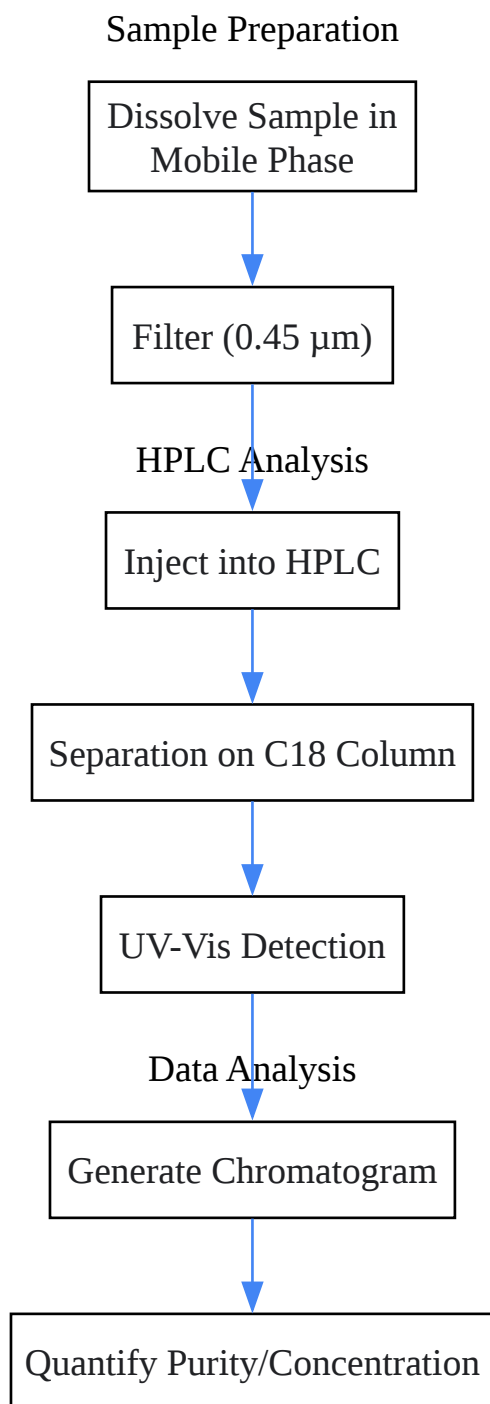
Logical and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the synthesis pathway and a typical analytical workflow for **Solvent Yellow 12**.



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Synthesis Pathway of **Solvent Yellow 12**



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